![molecular formula C10H14ClN3 B1450122 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine CAS No. 915922-96-2](/img/structure/B1450122.png)
4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine is a chemical compound with the empirical formula C10H14ClN3 . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .
Molecular Structure Analysis
The molecular weight of 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine is 211.69 . Its structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine are not detailed in the literature, pyrrolidine compounds are known to be versatile scaffolds in drug discovery . They can undergo various chemical reactions to yield biologically active compounds .Physical And Chemical Properties Analysis
4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine is a solid substance . Its molecular weight is 211.69 , and its empirical formula is C10H14ClN3 .Scientific Research Applications
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a building block for the synthesis of more complex molecules. Its structure serves as a key intermediate in the development of drugs that target various biological pathways. For instance, it can be used to create selective inhibitors for enzymes or receptors within the body, potentially leading to treatments for diseases like cancer or neurodegenerative disorders .
Material Science
In material science, 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine can be employed in the creation of novel organic compounds with specific electronic or photonic properties. These materials could be used in the production of organic semiconductors, OLEDs, or as part of solar cells to improve efficiency and stability .
Chemical Synthesis
This compound is also significant in chemical synthesis, where it can act as a precursor or a catalyst in various chemical reactions. Its unique structure allows for the formation of new bonds, facilitating the creation of a wide array of chemical products, including polymers, dyes, and other industrial chemicals .
Agrochemical Development
The pyrimidine ring present in this compound is a common motif in agrochemicals. It can be used to synthesize pesticides, herbicides, and fungicides. Researchers can modify the compound to enhance its activity against specific pests or to reduce its environmental impact .
Biological Studies
In biological studies, 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine can be tagged with radioactive isotopes or fluorescent markers to track biological processes. This enables scientists to study cell signaling pathways, protein interactions, and the mechanisms of disease at a molecular level .
Analytical Chemistry
As an analytical standard, this compound helps in the calibration of instruments and the validation of analytical methods. It can be used in chromatography, mass spectrometry, or spectroscopy to ensure accurate and precise measurements in chemical analysis .
Nanotechnology
In nanotechnology, the compound’s derivatives can be used to functionalize nanoparticles, altering their surface properties for targeted drug delivery or imaging. This application is particularly promising in the field of cancer therapy, where nanoparticles can be designed to selectively target tumor cells .
Computational Chemistry
Lastly, in computational chemistry, 4-Chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine serves as a model compound for theoretical studies. Researchers can use it to predict the behavior of similar compounds, study reaction mechanisms, or explore potential energy surfaces .
Safety and Hazards
Future Directions
Pyrrolidine compounds, such as 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine, have significant potential in drug discovery due to their versatility and the ability to generate structural diversity . Future research could focus on exploring new synthetic strategies and investigating the biological activity of these compounds .
properties
IUPAC Name |
4-chloro-5,6-dimethyl-2-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-7-8(2)12-10(13-9(7)11)14-5-3-4-6-14/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQXQKOQYBKGGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)N2CCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650902 | |
Record name | 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
915922-96-2 | |
Record name | 4-Chloro-5,6-dimethyl-2-(1-pyrrolidinyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915922-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-5,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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